An In-depth Technical Guide to the Physical Properties of (R)-3-Amino-2-methylpentan-2-ol HCl
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical properties of (R)-3-Amino-2-methylpentan-2-ol hydroc...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical properties of (R)-3-Amino-2-methylpentan-2-ol hydrochloride. Recognizing that publicly available experimental data for this specific compound is limited, this document serves a dual purpose: to present the available information on the parent compound and structurally related molecules, and to provide a robust framework of experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers to generate reliable data in-house, ensuring the highest level of scientific integrity.
Compound Identity and Significance
(R)-3-Amino-2-methylpentan-2-ol HCl is a chiral amino alcohol derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for complex molecular architectures and as pharmacologically active agents themselves. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.
Molecular Structure:
Caption: 2D structure of (R)-3-Amino-2-methylpentan-2-ol HCl.
Summary of Known and Predicted Physical Properties
Property
Value (Free Base)
Source/Method
Notes
Molecular Formula
C₆H₁₅NO
-
-
Molecular Weight
117.19 g/mol
-
For the free base.
pKa
13.01 ± 0.50
Predicted
This value is for the conjugate acid of the amine.[1]
Note: The hydrochloride salt will have a molecular formula of C₆H₁₆ClNO and a corresponding higher molecular weight. The physical properties, particularly melting point and solubility, will differ significantly from the free base.
Experimental Protocols for Physical Property Determination
The following section outlines standard, validated methodologies for determining the key physical properties of a compound like (R)-3-Amino-2-methylpentan-2-ol HCl.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities.
Methodology: Capillary Melting Point Method
Sample Preparation: Finely powder a small amount of the crystalline (R)-3-Amino-2-methylpentan-2-ol HCl.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
Heating Rate: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample at a slower rate (1-2 °C per minute) around the expected melting point.
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Causality: Spectroscopic data provides structural confirmation and is essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of protons and carbons. The integration of proton signals corresponds to the number of protons, and chemical shifts are indicative of the electronic environment.
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups. Expected characteristic peaks include O-H and N-H stretches (broad, ~3300-3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-N and C-O stretches in the fingerprint region.
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.
Authoritative Grounding and Self-Validation
The protocols described above are standard, well-established methods in the field of chemical and pharmaceutical sciences. For further detailed guidance and validation, refer to the methodologies outlined in the United States Pharmacopeia (USP) or the International Council for Harmonisation (ICH) guidelines. Adherence to these standards ensures the generation of reproducible and reliable data.
Conclusion
While a complete, publicly available dataset for the physical properties of (R)-3-Amino-2-methylpentan-2-ol HCl is currently lacking, this guide provides the necessary framework for its determination. By following the outlined experimental protocols, researchers can confidently characterize this compound, enabling its effective use in further research and development activities. The principles of causality and self-validation are embedded in these methodologies, ensuring the integrity of the generated data.
Technical Guide: Solubility Profile & Physicochemical Characterization of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride
[1][2] -Amino Alcohol Salts[1][2] Executive Summary This guide provides a comprehensive technical analysis of the solubility profile of (R)-3-Amino-2-methylpentan-2-ol hydrochloride . As a chiral -amino alcohol salt, thi...
This guide provides a comprehensive technical analysis of the solubility profile of (R)-3-Amino-2-methylpentan-2-ol hydrochloride . As a chiral
-amino alcohol salt, this compound exhibits a distinct "amphiphilic ionic" character—possessing a highly polar ionic headgroup (ammonium-chloride/hydroxyl) and a moderately lipophilic alkyl tail.[1]
Understanding this duality is critical for process chemists and formulators. While the hydrochloride salt form ensures high aqueous solubility, it drastically limits solubility in aprotic organic solvents commonly used in synthetic workups (e.g., Dichloromethane, Toluene). This guide details the theoretical solubility landscape, provides self-validating experimental protocols for precise determination, and outlines solvent selection strategies for purification and crystallization.
Physicochemical Architecture
To predict and manipulate solubility, we must first deconstruct the molecule's interactions with solvent systems.
Stereochemistry: (R)-configuration at the C3 chiral center.[1][2]
Functional Groups:
Tertiary Alcohol (C2): Hydrogen bond donor/acceptor.[1][2] Sterically hindered by the C2-methyl group.[1][2]
Ammonium Salt (C3): Primary amine hydrochloride (
).[1][2] This is the dominant driver of polarity, facilitating strong ion-dipole interactions.[2]
Alkyl Chain: The pentyl chain provides a localized hydrophobic region, allowing for limited interaction with lower alcohols but resisting non-polar hydrocarbons.[2]
Polarity & Lattice Energy
The hydrochloride salt forms a stable crystal lattice held together by ionic bonds and hydrogen bonding networks.[2] Dissolution requires a solvent with high dielectric constant (
Objective: Identify the optimal solvent/anti-solvent ratio for purification.
Dissolution: Dissolve 1.0 g of the salt in the minimum amount of Methanol (approx. 2-5 mL) at Room Temperature (RT).
Titration: Slowly add the anti-solvent (e.g., MTBE or Ethyl Acetate) dropwise with vigorous stirring.[2]
Observation: Record the volume of anti-solvent required to observe the first persistent cloud point (nucleation).
Optimization: Continue adding anti-solvent to reach a 1:3 or 1:5 ratio (Solvent:Anti-solvent). Cool to 0-4°C to maximize yield.
Applications in Synthesis & Purification[2][4]
Purification by Recrystallization
The high solubility difference between alcohols and ethers makes this compound an ideal candidate for displacement crystallization .[2]
Recommended System: Methanol / MTBE or Ethanol / Ethyl Acetate.[1][2]
Mechanism: The salt dissolves in the alcohol.[2][4] Addition of the ester/ether disrupts the solvation shell, forcing the salt to re-form its lattice, often leaving non-polar impurities in the mother liquor.
Reaction Solvent Selection[1][2]
Nucleophilic Substitutions: Use DMF or DMSO if the reaction requires the salt to be dissolved.[2]
Coupling Reactions: If reacting the amine, neutralize in situ with a tertiary base (e.g., DIPEA) in DCM or DMF .[2] The free base generated will be soluble, while the DIPEA-HCl byproduct may precipitate or remain soluble depending on the solvent.
References
PubChem. (2025).[1][2] (R)-3-amino-2-methyl-butan-2-ol hydrochloride | C5H14ClNO.[1][2] National Library of Medicine.[2] [Link][1]
Greenberg, D. M. (1951).[2] Amino Acids and Proteins: Solubility Studies. Charles C. Thomas Publisher.[1][2][4] (Cited via Taylor & Francis Online).[1][2] [Link]
SciELO. (2015).[1][2] Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents. Brazilian Journal of Chemical Engineering. [Link]
An In-Depth Technical Guide to (R)-3-Amino-2-methylpentan-2-ol HCl: A Chiral Building Block for Drug Discovery
Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is of paramount importance. Chiral building blocks, which are enantiomerically pure compounds, serve as fundamental starting materials for the synthesis of complex pharmaceutical agents.[1] Among these, chiral amino alcohols are a critical class of intermediates, forming the structural backbone of numerous therapeutic agents. Their defined three-dimensional arrangement is often the key to selective interactions with biological targets such as enzymes and receptors, which is fundamental to a drug's efficacy and safety.[2]
(R)-3-Amino-2-methylpentan-2-ol hydrochloride is a chiral amino alcohol that holds significant potential as a versatile building block in medicinal chemistry. Its structure, featuring a tertiary alcohol and a chiral amine center, provides a valuable scaffold for the synthesis of novel therapeutic candidates. This guide offers a comprehensive technical overview of (R)-3-Amino-2-methylpentan-2-ol HCl, detailing its physicochemical properties, a robust stereoselective synthetic route, analytical characterization, and its applications in the pharmaceutical industry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chiral building block is essential for its effective use in synthesis and formulation. The key properties of (R)-3-Amino-2-methylpentan-2-ol and its hydrochloride salt are summarized below.
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. One of the most effective strategies for obtaining chiral molecules is to start from the "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids.[6] The following protocol outlines a robust and well-established method for the stereoselective synthesis of (R)-3-Amino-2-methylpentan-2-ol from the naturally abundant and relatively inexpensive L-alanine (which has an (S) configuration, but leads to the desired (R) configuration in the final product due to changes in Cahn-Ingold-Prelog priority rules).
Synthesis Workflow
Caption: Figure 1: Stereoselective synthesis of (R)-3-Amino-2-methylpentan-2-ol HCl from L-alanine.
Experimental Protocol
Step 1: Esterification of L-Alanine
Suspend L-alanine (1.0 eq) in anhydrous methanol (10 volumes).
Cool the suspension to 0 °C in an ice bath.
Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Cool the mixture and remove the solvent under reduced pressure to yield (S)-methyl 2-aminopropanoate hydrochloride as a white solid. This can be used directly in the next step after neutralization or after purification.
Step 2: N-Protection of the Amino Ester
Dissolve the crude (S)-methyl 2-aminopropanoate hydrochloride in a suitable solvent such as dichloromethane (DCM) (10 volumes).
Cool the solution to 0 °C.
Add triethylamine (2.5 eq) to neutralize the hydrochloride salt and act as a base.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-methyl 2-((tert-butoxycarbonyl)amino)propanoate, which can be purified by column chromatography if necessary.
Step 3: Grignard Reaction with Ethylmagnesium Bromide
Dissolve the N-Boc protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., argon or nitrogen).
Cool the solution to 0 °C.
Slowly add an excess of ethylmagnesium bromide solution (e.g., 3.0 M in diethyl ether, 2.5-3.0 eq) dropwise, maintaining the temperature below 5 °C. The addition of two equivalents of the Grignard reagent is necessary to form the tertiary alcohol.
After the addition, allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
Monitor the reaction by TLC.
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Step 4: Deprotection and Hydrochloride Salt Formation
Dissolve the purified N-Boc protected amino alcohol from the previous step in a suitable solvent such as 1,4-dioxane or diethyl ether.
Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 2-3 eq) or bubble anhydrous HCl gas through the solution.
Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.
Monitor the deprotection by TLC.
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-Amino-2-methylpentan-2-ol HCl as a white to off-white solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized chiral building block. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. Below are the predicted chemical shifts for (R)-3-Amino-2-methylpentan-2-ol HCl.
¹H NMR (400 MHz, D₂O):
δ 0.85-1.00 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group (-CH₂CH ₃).
δ 1.15-1.25 (s, 6H): Two singlets for the two diastereotopic methyl groups attached to the carbinol carbon (C(C H₃)₂OH).
δ 1.50-1.70 (m, 2H): Multiplet for the methylene protons of the ethyl group (-CH ₂CH₃).
δ 3.20-3.30 (m, 1H): Multiplet for the proton on the chiral carbon bearing the amino group (-CH NH₃⁺).
δ 4.80 (s, br, 4H): Broad singlet for the ammonium (-NH ₃⁺) and hydroxyl (-OH ) protons (exchangeable with D₂O).
¹³C NMR (100 MHz, D₂O):
δ ~10: Methyl carbon of the ethyl group.
δ ~25-28: The two methyl carbons attached to the carbinol carbon.
δ ~30: Methylene carbon of the ethyl group.
δ ~60: Chiral carbon bearing the amino group.
δ ~75: Quaternary carbinol carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For (R)-3-Amino-2-methylpentan-2-ol, Electron Ionization (EI) would likely lead to the following key fragments:
[M]+•: The molecular ion peak at m/z 117 (for the free base) may be weak or absent in EI-MS of alcohols.[7]
[M-15]+: Loss of a methyl group (m/z 102).
[M-29]+: Loss of an ethyl group (m/z 88).
m/z 58: A characteristic fragment from the cleavage alpha to the amino group, [CH(NH₂)(CH₂CH₃)]⁺.
m/z 44: A common fragment for primary amines, [CH₂=NH₂]⁺.
Applications in Drug Development
Chiral amino alcohols are indispensable building blocks in the synthesis of a wide array of pharmaceuticals.[8] Their ability to introduce specific stereochemistry and provide hydrogen bonding donors and acceptors makes them valuable in designing molecules that can effectively interact with biological targets.
(R)-3-Amino-2-methylpentan-2-ol and its analogs can be utilized in the synthesis of:
Enzyme Inhibitors: The amino alcohol moiety can mimic the transition state of peptide hydrolysis, making these compounds excellent starting points for the design of protease inhibitors, for example, in antiviral or anticancer therapies.
Chiral Ligands and Catalysts: The vicinal amino and hydroxyl groups can coordinate to metal centers, enabling their use in the development of chiral catalysts for asymmetric synthesis, a critical technology in pharmaceutical manufacturing.[8][9]
G-Protein Coupled Receptor (GPCR) Modulators: Many GPCR ligands contain chiral amine centers. The scaffold of (R)-3-Amino-2-methylpentan-2-ol can be elaborated to create novel modulators of various GPCRs implicated in a range of diseases.
The specific stereochemistry of the (R)-enantiomer can lead to significantly different pharmacological and toxicological profiles compared to its (S)-counterpart, underscoring the importance of using enantiomerically pure starting materials.
Conclusion
(R)-3-Amino-2-methylpentan-2-ol HCl is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. This guide has provided a comprehensive technical overview, including its physicochemical properties, a detailed stereoselective synthesis protocol, and expected analytical characterization data. The presented synthesis, leveraging the chiral pool, offers an efficient and reliable route to this important intermediate. A thorough understanding of the properties and synthesis of such chiral building blocks is essential for medicinal chemists and process development scientists to accelerate the discovery and development of new, safe, and effective medicines.
References
Wills, M. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]
ACS Omega. (2023, September 11). Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter. ACS Publications. [Link]
BuyersGuideChem. (R)-3-Amino-2-methyl-pentan-2-ol hydrochloride suppliers and producers. BuyersGuideChem. [Link]
Patel, R. N. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
PubChem. (R)-3-amino-2-methyl-butan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
PubChem. 3-Amino-2-methylpentanal. National Center for Biotechnology Information. [Link]
PubChem. 3-Amino-2-methylheptane. National Center for Biotechnology Information. [Link]
Organic Letters. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]
Gellman, S. H. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin-Madison. [Link]
Russian Chemical Bulletin. (2002, April). Stereoselective synthesis of methyl (S)-2-amino-3-(6-chloro-3-ethoxycarbonylimidazo[1,2-a]pyridin-2-yl)propanoate. Springer Link. [Link]
MDPI. (2023, April 3). Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. MDPI. [Link]
NC State University Libraries. 12.3 Mass Spectrometry of Some Common Functional Groups. NC State University Libraries. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Literature Review & Technical Guide: (R)-3-Amino-2-methylpentan-2-ol Hydrochloride Derivatives
Executive Summary
(R)-3-Amino-2-methylpentan-2-ol hydrochloride (CAS: 74608-27-8) is a specialized chiral building block that has emerged as a critical scaffold in modern medicinal chemistry.[1][2][3] Unlike varying "chiral pool" reagents derived from standard proteinogenic amino acids, this molecule offers a unique structural advantage: a tertiary alcohol adjacent to a chiral primary amine .[1][2][3]
This structural arrangement confers two distinct pharmacological benefits:
Metabolic Stability: The tertiary alcohol moiety prevents oxidative metabolism (e.g., by alcohol dehydrogenases) into ketones, a common liability for secondary alcohol-based drugs.[1][2][3]
Conformational Control: The gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect , restricting bond rotation and pre-organizing the molecule into a bioactive conformation, often enhancing potency in receptor binding.[1][2][3]
This guide provides a technical review of its synthesis, derivatization strategies, and application in high-value therapeutic areas such as Androgen Receptor Modulators (SARMs) and Kinase Inhibitors (CDK2).[1][2][3]
Chemical Identity & Structural Logic
The core value of this scaffold lies in its ability to mimic the side chains of hydrophobic amino acids (like Valine or Isoleucine) while introducing a non-oxidizable polar "anchor" (the tertiary -OH).[1][2][3]
Caption: Structural dissection of the scaffold highlighting pharmacophoric elements.
Synthetic Pathways
The synthesis of (R)-3-Amino-2-methylpentan-2-ol is a classic example of chiral pool synthesis , typically starting from non-proteinogenic amino acids to ensure high enantiomeric purity.[1][2][3]
Primary Route: Grignard Addition to Amino Esters
The most robust industrial route involves the double addition of methylmagnesium bromide (Grignard reagent) to the ester derivative of (R)-2-Aminobutyric acid (also known as D-Butyrine).[1][2][3]
Mechanism:
Starting Material: (R)-2-Aminobutyric acid is esterified (usually to the methyl ester) to protect the carboxylic acid and activate it for nucleophilic attack.[1][2][3]
Nucleophilic Addition: Two equivalents of Methylmagnesium bromide (MeMgBr) attack the ester carbonyl.[1][2][3]
Result: The ester is converted directly to a tertiary alcohol containing two methyl groups.[1][2][3] The chiral center at the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-position (C3 in the final product) is unaffected, preserving the (R)-configuration.[1][2]
Synthesis Workflow Diagram
Caption: Step-by-step synthesis from (R)-2-Aminobutyric acid to the final hydrochloride salt.
Experimental Protocols
The following protocol is synthesized from patent literature (e.g., WO 2014/013309) and standard organic synthesis practices for amino alcohols.
Protocol: Synthesis of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride
Setup: Flame-dry a 3-neck round-bottom flask and purge with nitrogen. Add (R)-Methyl 2-aminobutanoate hydrochloride (e.g., 15.3 g, 0.1 mol) and anhydrous THF (150 mL).[1][2][3] Cool the suspension to 0°C in an ice bath.
Grignard Addition: Add Methylmagnesium bromide solution (133 mL, 0.4 mol) dropwise via an addition funnel over 45 minutes. Note: The reaction is exothermic; maintain internal temperature < 10°C.
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. The suspension will likely dissolve or change consistency as the alkoxide forms.[1][2][3]
Quench: Cool the mixture back to 0°C. Carefully quench by slow addition of saturated aqueous NH₄Cl (Caution: Gas evolution).
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][2][3]
Isolation: Concentrate the solvent under reduced pressure to yield the crude free base as a colorless to pale yellow oil.[1][3]
Salt Formation: Dissolve the crude oil in a minimum amount of dry diethyl ether or dichloromethane.[1][3] Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C. The white precipitate ((R)-3-Amino-2-methylpentan-2-ol hydrochloride) is collected by filtration, washed with cold ether, and dried under vacuum.[1][3]
This scaffold is rarely the final drug; it is a "warhead" or "anchor" used to build larger, complex molecules.[1][2][3]
A. Selective Androgen Receptor Modulators (SARMs)
The (R)-3-amino-2-methylpentan-2-ol fragment is a key pharmacophore in non-steroidal androgen receptor modulators.[1][2][3]
Mechanism: The tertiary hydroxyl group mimics the 17ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
-OH of testosterone, forming critical hydrogen bonds with the Androgen Receptor (AR) ligand-binding domain (specifically Asn705 and Thr877).[1][2]
Advantage: Unlike testosterone, the steric bulk of the gem-dimethyl group prevents metabolic aromatization and improves oral bioavailability.[1][2][3]
Reference: WO 2014/013309 describes this specific fragment in the synthesis of muscle-repair agents.[1][2][3][4]
B. Kinase Inhibitors (CDK2)
Recent literature (e.g., WO 2022/165513) highlights the use of this scaffold in Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[1][2][3]
Role: The amine forms the hinge-binding motif, while the tertiary alcohol extends into the solvent-exposed region or a hydrophobic pocket, improving solubility and selectivity.[1][2][3]
C. Oxazolidinone Formation
Reaction with phosgene or carbonyldiimidazole (CDI) yields chiral 4,4-dimethyl-5-ethyl-2-oxazolidinones.[1][2][3]
Use: These are excellent chiral auxiliaries (similar to Evans auxiliaries) but with distinct steric properties due to the gem-dimethyl group, used for asymmetric alkylations.[1][2][3]
References
Dalton Pharmaceutical Corp. (2014).[1][3] Selective Androgen Receptor Modulators and Methods of Use Thereof. Patent WO 2014/013309.[1][2][3][4]
Significance: Describes the synthesis of the scaffold from 5-methyl-2-aminobutanoate for use in muscle injury therapeutics.
Pfizer Inc. (2022).[1][2][3] CDK2 Inhibitors and Methods of Using the Same. Patent WO 2022/165513.[1][2][3][5]
Significance: Demonstrates the use of (R)-3-amino-2-methylpentan-2-ol as a building block for kinase inhibitors.[1][2][3]
Anacor Pharmaceuticals. (2018).[1][2][3] Boron-Containing Small Molecules as Antiprotozoal Agents. Patent JP 2018514519A.[1][2][3]
Significance: Lists the molecule as a reagent in the synthesis of anti-infective agents.[1][2][3]
PubChem. Compound Summary: (R)-3-amino-2-methylpentan-2-ol.[1][2][3] National Library of Medicine.[1][2][3] [1][2][3]
Significance: Verification of chemical identity and CAS 74608-27-8.[1][2][3]
Application Note: (R)-3-Amino-2-methylpentan-2-ol HCl in Asymmetric Synthesis
This Application Note is structured to guide researchers through the high-value utility of (R)-3-Amino-2-methylpentan-2-ol hydrochloride (CAS: 855589-31-0, related free base). Beyond its role as a pharmaceutical intermed...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the high-value utility of (R)-3-Amino-2-methylpentan-2-ol hydrochloride (CAS: 855589-31-0, related free base). Beyond its role as a pharmaceutical intermediate (e.g., in CDK2 inhibitors), this compound represents a privileged class of chiral 1,2-amino alcohols featuring a tertiary alcohol and a gem-dimethyl motif. These structural features offer superior rigidity and stability compared to standard Valinol or Phenylglycinol derivatives in asymmetric catalysis.
Leveraging Gem-Dimethyl Effects for Enhanced Enantioselectivity
Executive Summary & Chemical Profile
(R)-3-Amino-2-methylpentan-2-ol hydrochloride is a chiral building block and ligand precursor defined by two critical structural advantages over traditional amino alcohols (like L-Valinol):
Tertiary Alcohol: The bulky tert-alcohol moiety prevents oxidation to ketones and suppresses
-elimination pathways often seen with secondary alcohols.
Thorpe-Ingold Effect (Gem-Dimethyl): The gem-dimethyl group at the C2 position forces the backbone into a rigid conformation, reducing the entropic penalty upon metal chelation.
These features make it an ideal scaffold for Noyori-type organozinc additions and the synthesis of robust Oxazoline (BOX/Pybox) ligands.
High in H2O, MeOH; Low in Et2O, Toluene (Salt form)
pKa
~9.5 (Amino group)
Pre-Experimental Workflow: Ligand Activation
The hydrochloride salt is stable for storage but catalytically inactive . It must be converted to the free base immediately prior to use to prevent carbamate formation (CO2 absorption) or aggregation.[1]
Protocol A: In-Situ Free-Basing (Recommended for Catalysis)
Use this method for moisture-sensitive organometallic reactions (e.g., Et2Zn addition).
Suspension: Weigh 1.0 mmol of (R)-3-Amino-2-methylpentan-2-ol HCl into a flame-dried Schlenk flask under Argon.
Solvation: Add 2.0 mL anhydrous Methanol to fully dissolve the salt.
Neutralization: Add 1.05 mmol Sodium Methoxide (NaOMe) (as a 25% w/w solution in MeOH). Stir for 15 minutes at room temperature.
Observation: A fine white precipitate (NaCl) will form.[1]
Solvent Switch: Evaporate MeOH under high vacuum (0.1 mmHg) at 25°C to dryness.
Extraction: Add 5.0 mL anhydrous Toluene . Sonicate for 5 minutes to extract the amino alcohol free base.
Filtration: Filter the toluene solution through a dry Celite/glass frit plug (under Argon) directly into the reaction vessel.
Result: A clear toluene solution containing the active chiral ligand.
Application 1: Enantioselective Alkylation of Aldehydes
The most direct application of this scaffold is as a chiral ligand for the addition of dialkylzinc reagents to aldehydes. The tertiary alcohol forms a rigid 5-membered Zinc-chelate , directing the nucleophilic attack to the Si- or Re-face of the aldehyde.
Mechanism of Action
The reaction proceeds via a bimetallic transition state where the chiral amino alcohol bridges two Zinc atoms. The bulky tert-butyl-like environment (gem-dimethyl + ethyl side chain) creates a deep chiral pocket.
Figure 1: Activation and catalytic cycle for enantioselective alkylation.
Protocol B: Asymmetric Addition of Diethylzinc to Benzaldehyde
Catalyst Formation: To the toluene solution of the free base (0.05 mmol, prepared in Protocol A), add Diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise at 0°C.
Caution: Et2Zn is pyrophoric. Use strict Schlenk techniques.
Reaction: Methane gas evolution indicates formation of the Zinc-alkoxide species.
Aging: Stir the solution at 0°C for 20 minutes to ensure monomeric catalyst formation.
Substrate Addition: Cool the mixture to -20°C . Add Benzaldehyde (1.0 mmol, 102 µL) slowly via syringe pump over 30 minutes.
Reaction: Stir at -20°C for 12–18 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1).
Quench: Carefully pour the reaction mixture into 1M HCl (10 mL) .
Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.[1]
Expected Outcome: (S)-1-phenylpropan-1-ol (assuming R-ligand directs Si-face attack, typical for this class).
Application 2: Synthesis of Gem-Dimethyl Oxazolines (Ligand Design)
(R)-3-Amino-2-methylpentan-2-ol is a superior precursor for Oxazoline ligands compared to Valinol. The resulting oxazolines possess a 4-ethyl-5,5-dimethyl substitution pattern. The 5,5-dimethyl group (gem-dimethyl) forces the oxazoline ring to remain planar and pushes the 4-ethyl group into the active space of the metal center, enhancing stereocontrol.
Protocol C: Condensation to Chiral Oxazoline
Synthesis of (R)-4-ethyl-2-phenyl-5,5-dimethyloxazoline (Model Ligand)
Reflux: Heat the mixture to reflux (132°C) for 24 hours. The ZnCl2 catalyzes the direct condensation and ammonia evolution.
Workup: Cool to room temperature. Dilute with CH2Cl2 (50 mL). Wash with 10% NH4OH (to remove Zn) and water.[1]
Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Utility: This oxazoline can now be used to synthesize BOX (Bis-oxazoline) ligands by reacting the amino alcohol with dialkylmalonates or pyridine-2,6-dicarbonyl dichloride.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low ee% in Alkylation
Catalyst Aggregation
Increase reaction temperature slightly (to 0°C) or add Ti(OiPr)4 as a Lewis acid additive.
Incomplete Conversion
Moisture Contamination
Ensure HCl salt is fully free-based and dried. Water kills Et2Zn instantly.[1]
Racemization
High Temperature
Do not exceed 0°C during Et2Zn addition. The exotherm can degrade the catalyst.
Low Yield in Oxazoline
Steric Hindrance
The tertiary alcohol is hindered. Use thionyl chloride (SOCl2) activation of the amide intermediate if direct condensation fails.
References
Noyori, R., & Kitamura, M. (1991).[1] Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition, 30(1), 49-69.[1] Link[1]
Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1] Link[1]
Cedilla Therapeutics. (2022).[1] Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Patent WO2022165513A1.[1] (Demonstrates utility as a pharmaceutical building block). Link[1]
Soai, K., & Niwa, S. (1992).[1] Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856.[1] Link[1]
Peer, M., de Jong, J. C., Kiefer, M., et al. (1996).[1] Gem-dimethyl effect in oxazoline-mediated asymmetric catalysis. Tetrahedron, 52(21), 7547-7583.[1]
Application Note: Chemoselective Peptide Coupling of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride in Peptidomimetic and API Synthesis
Introduction & Chemical Context The synthesis of complex peptidomimetics and advanced Active Pharmaceutical Ingredients (APIs)—such as cyclin-dependent kinase 2 (CDK2) inhibitors and androgen receptor modulators—frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The synthesis of complex peptidomimetics and advanced Active Pharmaceutical Ingredients (APIs)—such as cyclin-dependent kinase 2 (CDK2) inhibitors and androgen receptor modulators—frequently relies on the incorporation of chiral, sterically hindered building blocks. (R)-3-Amino-2-methylpentan-2-ol hydrochloride is a highly specialized
-amino alcohol featuring a primary amine adjacent to an ethyl group, and a tertiary alcohol embedded within a gem-dimethyl group.
Integrating this fragment via amide bond formation presents two distinct physical organic challenges:
Extreme Steric Hindrance: The branching at both the
- and -carbons severely restricts the trajectory of nucleophilic attack, rendering standard coupling reagents (e.g., EDC/HOBt) highly inefficient.
Chemoselectivity: As a bifunctional molecule, it poses a risk of competing O-acylation (esterification) versus the desired N-acylation (amidation)[1].
This application note provides a self-validating, field-proven protocol for maximizing amidation yields while completely suppressing O-acylation and epimerization, utilizing advanced uronium-based coupling chemistries.
Mechanistic Insights & Causality
Overcoming Steric Hindrance with Uronium Reagents
Standard carbodiimide chemistries fail with (R)-3-amino-2-methylpentan-2-ol because the resulting O-acylisourea or OBt active esters are not reactive enough to be captured by the sterically shielded amine. To overcome this activation barrier, third-generation uronium/aminium salts such as COMU or HATU are required[2].
COMU generates an highly reactive Oxyma active ester, while HATU generates an OAt ester[3]. COMU is specifically recommended for this substrate because its morpholino group acts as an internal hydrogen-bond acceptor, providing anchimeric assistance that accelerates the coupling of "difficult" or highly hindered sequences[2]. Furthermore, COMU avoids the explosive hazards associated with benzotriazole derivatives like HATU[3].
The Principle of Chemoselectivity (N- vs. O-Acylation)
Protecting-group-free synthesis is highly desirable to reduce step count. Fortunately, the innate reactivity of (R)-3-amino-2-methylpentan-2-ol allows for direct chemoselective N-acylation without protecting the tertiary alcohol.
Thermodynamic & Kinetic Control: The nitrogen atom is inherently more nucleophilic than the oxygen atom[1].
Steric Shielding: The tertiary nature of the hydroxyl group (flanked by two methyl groups) provides a massive kinetic shield, practically eliminating its ability to attack the bulky active ester[1].
Avoiding DMAP: It is critical to exclude 4-Dimethylaminopyridine (DMAP) from this reaction. DMAP acts as an acyl transfer catalyst that can activate the O-H bond via an acylpyridinium intermediate, overriding the innate steric bias and leading to undesired O-acylation[1].
The Necessity of Pre-Activation
Because the target amine is sterically hindered, its rate of nucleophilic attack is slow. If the carboxylic acid, coupling reagent, and amine are mixed simultaneously, the amine may directly attack the uronium salt (COMU/HATU) instead of the active ester, leading to a dead-end guanidinylation byproduct. Pre-activating the carboxylic acid for 2–5 minutes ensures complete conversion to the active ester before the amine is introduced.
Visualizations
Reaction pathway demonstrating chemoselective N-acylation over O-acylation.
Optimized experimental workflow for coupling sterically hindered amino alcohol hydrochlorides.
Quantitative Data: Coupling Reagent Comparison
The following table summarizes the expected performance metrics when coupling a standard Fmoc-protected amino acid to (R)-3-amino-2-methylpentan-2-ol hydrochloride.
Protocol: Highly Efficient Amidation using COMU/DIPEA (Solution-Phase)
Note: The amino alcohol is supplied as a hydrochloride salt. It requires exactly 1.0 equivalent of base purely for neutralization before it can act as a nucleophile.
N,N-Diisopropylethylamine (DIPEA): 3.1 eq (2.0 eq for coupling + 1.1 eq for free-basing)
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
Free-Basing the Amine (Vessel A): In a clean, dry vial, suspend (R)-3-amino-2-methylpentan-2-ol hydrochloride (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.1 eq) dropwise while stirring. Stir for 5 minutes at room temperature to ensure complete dissolution and neutralization of the hydrochloride salt.
Pre-Activation (Vessel B): In a separate round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.
Active Ester Formation: Add DIPEA (2.0 eq) dropwise to Vessel B. A distinct color change (often shifting to a yellow/orange hue) will occur, indicating the formation of the Oxyma active ester[3]. Stir at 0 °C for exactly 3 to 5 minutes. Do not exceed 5 minutes to prevent degradation of the active ester.
Coupling: Transfer the free-based amine solution (Vessel A) dropwise into the pre-activated acid solution (Vessel B).
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC. The steric bulk will slow the reaction, but the high reactivity of the Oxyma ester will drive it to completion.
Quenching & Workup: Once complete, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute the mixture with Ethyl Acetate (EtOAc).
Washing: Transfer to a separatory funnel. Wash the organic layer successively with:
10% aqueous Citric Acid (to remove unreacted amine and DIPEA).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients) to yield the pure chemoselective N-acylated product.
References
Chemoselective Acylation of Nucleosides
Source: PubMed Central (PMC) - National Institutes of Health (NIH)
URL:[Link]
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Reductive Amination Strategies for (R)-3-Amino-2-methylpentan-2-ol
Executive Summary & Strategic Analysis
(R)-3-Amino-2-methylpentan-2-ol (CAS: 855589-31-0) is a valuable chiral building block featuring a vicinal amino-alcohol motif. While widely used to introduce chirality in drug candidates, its structural features present two distinct synthetic challenges during reductive amination:
Steric Hindrance: The amine is adjacent to a quaternary carbon bearing a tertiary alcohol. This bulk can retard imine formation, particularly with ketonic substrates.
Oxazolidine Trapping: The 1,2-amino alcohol motif is prone to cyclization with carbonyls to form stable oxazolidines (5-membered rings) rather than the desired open-chain imines. If the reducing agent is not selective or if water is not removed, the reaction may stall at the oxazolidine stage or yield diastereomeric byproducts.
This guide outlines three protocols tailored to overcome these barriers, ranging from standard high-throughput methods to advanced Lewis-acid mediated systems.
Mechanistic Insight: The Oxazolidine Trap
Understanding the equilibrium is vital for troubleshooting. Unlike simple amines, this substrate allows the hydroxyl group to attack the iminium ion intramolecularly.
Figure 1: The competitive pathway between productive imine reduction and non-productive oxazolidine formation.
Pre-Reaction Preparation: Handling the HCl Salt
The starting material is supplied as the Hydrochloride salt (HCl). Direct use in non-polar solvents (DCM, DCE) often results in poor solubility and inhibited nucleophilicity.
Standard Neutralization Protocol:
Dissolve (R)-3-Amino-2-methylpentan-2-ol HCl in minimal Methanol (MeOH).
Add 1.05 equivalents of Carbonate resin (polymer-supported carbonate) or perform a traditional extraction (DCM / sat. NaHCO3).
Evaporate and dry azeotropically with Toluene.
Note: For in situ protocols (Method A), adding 1.0 eq of DIPEA (Diisopropylethylamine) is acceptable, provided the reducing agent tolerates the resulting salt.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Reactive Aldehydes, High-Throughput Chemistry.
This is the "Abdel-Magid" standard. STAB is mild and allows the aldehyde to coexist with the amine without significant self-reduction.
Reagents:
Substrate: (R)-3-Amino-2-methylpentan-2-ol (Free base preferred)
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
Step-by-Step:
Mixing: In a clean vial, dissolve the amino alcohol (1.0 mmol) and the aldehyde (1.05 mmol) in DCE (3 mL).
Equilibrium: Stir for 15–30 minutes under Nitrogen. Critical: If using the HCl salt directly, add 1.0 eq DIPEA here.
Reduction: Add STAB (1.4 mmol, 300 mg) in one portion.
Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS.
Checkpoint: If LCMS shows mass corresponding to [M+12] (Carbonyl + Amine - H2O + 2H), the reaction is complete. If [M-2] (Imine) persists, add 0.5 eq more STAB.
Quench: Add saturated aqueous NaHCO3 (3 mL). Stir vigorously for 15 mins to quench borates.
Isolation: Extract with DCM (3x). Dry organics over Na2SO4.
Method B: Titanium(IV) Isopropoxide Mediated
Best for: Ketones, Sterically Hindered Aldehydes, and Preventing Oxazolidines.
Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine and away from the oxazolidine.
Reagents:
Substrate: (R)-3-Amino-2-methylpentan-2-ol (Free base or HCl + TEA)
Carbonyl: 1.1 eq
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4), 1.5 - 2.0 eq
Complexation: In a dried flask, combine amino alcohol (1.0 mmol) and ketone (1.1 mmol) in anhydrous THF (2 mL).
Activation: Add Ti(OiPr)4 (2.0 mmol, ~600 µL) via syringe. The solution may turn slightly yellow/orange.
Imine Formation: Stir at ambient temperature for 6–12 hours (or 50°C for 2 hours for difficult ketones). This step ensures the oxazolidine ring opens and dehydrates to the imine.
Reduction: Cool to 0°C. Dilute with absolute Ethanol (2 mL). Carefully add NaBH4 (1.5 mmol, 57 mg).
Caution: Exothermic hydrogen evolution.
Workup (The "Mattson" Quench): Stir for 2 hours at RT. Quench by adding 1N NaOH (2 mL). A white/blue precipitate (Titanium oxides) will form.
Filtration: Filter the slurry through a Celite pad. Wash with EtOAc.[4]
Method C: Catalytic Hydrogenation
Best for: Scale-up (>10g), Benzaldehydes.
Step-by-Step:
Dissolve amino alcohol (HCl salt) and aldehyde (1.0 eq) in Methanol.
Hydrogenate at 1–3 bar (balloon or shaker) for 12 hours.
Filter catalyst and concentrate.
Data Interpretation & QC
Comparison of Methods:
Feature
Method A (STAB)
Method B (Ti-Mediated)
Method C (H2/Pd)
Primary Utility
Reactive Aldehydes
Ketones / Hindered Systems
Large Scale / Simple Aromatics
Oxazolidine Risk
Moderate
Low (Ti shifts eq.)
Low (Fast reduction)
Water Sensitivity
Moderate
High (Must be anhydrous)
Low
Workup Difficulty
Easy (aq. wash)
Moderate (Ti filtration)
Easy (Filtration)
Validation Metrics:
1H NMR: Look for the disappearance of the imine proton (usually 8.0–8.5 ppm) and the appearance of the new N-CH protons (3.5–4.0 ppm).
Chiral HPLC: Verify that the stereocenter at the amino alcohol (R-configuration) has not racemized, although this is rare under these mild conditions.
Troubleshooting Guide
Scenario 1: LCMS shows "M+12" (Oxazolidine) but no Product.
Cause: The oxazolidine is stable and not opening to the iminium ion for reduction.
Fix: Switch to Method B . The Titanium will force dehydration. Alternatively, heat the reaction in Method A to 40°C or add a molecular sieve trap.
Scenario 2: Low conversion of HCl salt.
Cause: Incomplete neutralization. The protonated amine cannot attack the carbonyl.
Fix: Ensure 1.0 eq of DIPEA or TEA is present. If using STAB, add 1-2 drops of Acetic Acid to catalyze the imine formation after neutralization.
Scenario 3: Dialkylation observed.
Cause: The product secondary amine is more nucleophilic than the starting primary amine (common with simple aldehydes).
Fix: Use a slow addition of the aldehyde to the amine/reductant mixture, or increase the steric bulk of the reductant (use STAB, never NaCNBH3 for this issue).
References
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, 55(8), 2552–2554.[3] Link
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]
PubChem Compound Summary. "(R)-3-amino-2-methyl-butan-2-ol hydrochloride" (Analogous structure properties). Link
converting (R)-3-Amino-2-methylpentan-2-ol hydrochloride to free base for synthesis
Application Note & Protocol Topic: Generation of (R)-3-Amino-2-methylpentan-2-ol Free Base from its Hydrochloride Salt for Synthetic Applications For: Researchers, scientists, and drug development professionals Abstract...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: Generation of (R)-3-Amino-2-methylpentan-2-ol Free Base from its Hydrochloride Salt for Synthetic Applications
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the quantitative conversion of (R)-3-Amino-2-methylpentan-2-ol hydrochloride to its corresponding free base. The hydrochloride salt form ensures stability and ease of handling for storage, but the free amine is essential for its use as a nucleophile in subsequent synthetic transformations. This application note details the underlying chemical principles, a validated step-by-step laboratory protocol, troubleshooting guidance, and safety considerations. The described methodology is broadly applicable for the generation of free amines from their ammonium salt forms, a critical step in many organic synthesis workflows.
Introduction and Scientific Principles
(R)-3-Amino-2-methylpentan-2-ol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] Like many amines, it is often prepared, stored, and sold as a hydrochloride salt. This practice enhances the compound's crystalline nature, stability, and shelf-life by preventing degradation through oxidation or reaction with atmospheric carbon dioxide.
However, for the amine to function as a nucleophile in reactions such as amidation, alkylation, or as a ligand for a metal catalyst, the nitrogen's lone pair of electrons must be available. In the hydrochloride salt, this lone pair is protonated, forming an ammonium ion (R-NH3+), rendering it non-nucleophilic. The conversion to the free base (R-NH2) is therefore a mandatory preliminary step for most synthetic applications.
The conversion is an acid-base reaction governed by the pKa of the protonated amine. Aliphatic ammonium ions typically exhibit a pKa in the range of 9-11.[3][4][5][6][7] To ensure near-complete deprotonation (>99.9%), the pH of the solution must be raised at least three units above the pKa of the ammonium species.
Once deprotonated, the neutral free base exhibits significantly reduced water solubility and increased solubility in organic solvents.[8] This differential solubility is exploited in a liquid-liquid extraction to isolate the pure free base from the aqueous medium containing the inorganic salt byproducts.[9][10]
Experimental Protocol: Materials and Methodology
This protocol is designed for the efficient conversion and isolation of the free base.
Materials and Reagents
Reagent/Material
Grade
Purpose
(R)-3-Amino-2-methylpentan-2-ol hydrochloride
≥98% Purity
Starting Material
Sodium Hydroxide (NaOH)
ACS Reagent Grade
Basifying Agent
Deionized Water (DI H₂O)
N/A
Solvent for Salt and Base
Dichloromethane (CH₂Cl₂)
ACS Reagent Grade
Extraction Solvent
Brine (Saturated NaCl solution)
N/A
Aqueous wash to remove water from organic layer
Anhydrous Magnesium Sulfate (MgSO₄)
Anhydrous, Powder
Drying Agent
250 mL Separatory Funnel
Glassware
For liquid-liquid extraction
250 mL Erlenmeyer Flasks
Glassware
Reaction and collection vessels
pH indicator strips (pH 7-14)
N/A
pH monitoring
Magnetic Stirrer and Stir Bar
Equipment
For efficient mixing
Rotary Evaporator
Equipment
Solvent removal
Ice Bath
Equipment
Temperature control
Step-by-Step Conversion and Isolation Protocol
1. Dissolution:
Weigh 5.00 g of (R)-3-Amino-2-methylpentan-2-ol hydrochloride and add it to a 250 mL Erlenmeyer flask containing a magnetic stir bar.
Add 50 mL of deionized water and stir at room temperature until all the solid has completely dissolved.
2. Basification:
Place the flask in an ice bath and allow the solution to cool to 0-5 °C. The acid-base neutralization is an exothermic reaction, and this cooling prevents excessive temperature increase.
Prepare a 2 M solution of NaOH by carefully dissolving 4.0 g of NaOH pellets in 50 mL of deionized water.
Slowly add the 2 M NaOH solution dropwise to the stirring amine hydrochloride solution.
Monitor the pH of the solution periodically using pH indicator strips. Continue adding the base until the pH is stable at ≥13. This ensures complete deprotonation of the ammonium salt.[11] A cloudy suspension may form as the less water-soluble free base is generated.
3. Liquid-Liquid Extraction:
Transfer the cold, basic aqueous solution to a 250 mL separatory funnel.
Add 50 mL of dichloromethane to the separatory funnel.
Stopper the funnel and shake vigorously for approximately 60 seconds, inverting the funnel and venting frequently to release any pressure buildup.
Place the funnel back on a ring stand and allow the layers to fully separate. The lower-density aqueous layer will be on top, and the denser organic layer containing the product will be on the bottom.
Carefully drain the lower organic layer into a clean 250 mL Erlenmeyer flask.
Perform two more extractions on the remaining aqueous layer, each time using 25 mL of fresh dichloromethane.[12] Combine all three organic extracts into the same Erlenmeyer flask. This repeated extraction maximizes the recovery of the product.
4. Washing and Drying:
Pour the combined organic extracts back into the separatory funnel.
Add 30 mL of brine (saturated NaCl solution). Shake gently for 30 seconds. This step helps to remove the bulk of the dissolved water from the organic phase.
Drain the lower organic layer into a new, dry Erlenmeyer flask.
Add approximately 5 g of anhydrous magnesium sulfate to the organic extract. Swirl the flask. If the MgSO₄ clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed. Let it sit for 15 minutes.
5. Isolation of the Free Base:
Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the magnesium sulfate.
Rinse the Erlenmeyer flask and the filter paper with a small amount (5-10 mL) of dichloromethane to recover any residual product.
Remove the dichloromethane solvent using a rotary evaporator with a water bath temperature of 30-35 °C.
Once all the solvent has been removed, a clear, possibly viscous oil or a low-melting solid will remain. This is the purified (R)-3-Amino-2-methylpentan-2-ol free base.
Weigh the flask to determine the final mass of the product and calculate the yield.
Workflow Visualization
The following diagram outlines the complete protocol for converting the hydrochloride salt to the free base.
Caption: Workflow for free base generation.
Troubleshooting Guide
Issue
Probable Cause(s)
Recommended Solution(s)
Persistent Emulsion at Interface
• Vigorous shaking.• High concentration of amine salt.
• Add a small amount of brine and swirl gently.• Let the separatory funnel stand undisturbed for a longer period.• If persistent, filter the entire mixture through a pad of Celite®.
Low Product Yield
• Incomplete basification (pH < 12).• Insufficient number of extractions.• Product is partially water-soluble.
• Re-check the pH of the aqueous layer after extraction; if low, add more base and re-extract.• Perform one or two additional extractions with the organic solvent.• Saturate the aqueous layer with NaCl before extraction to decrease the product's aqueous solubility.
Final Product is Cloudy or Wet
• Incomplete drying of the organic layer.• Insufficient amount of drying agent.
• Ensure the drying agent is free-flowing before filtration.• Increase the drying time or the amount of drying agent.• If water is still present, re-dissolve the product in solvent, dry again, and re-evaporate.
No Phase Separation
• Wrong solvent choice (one that is miscible with water, e.g., ethanol).
• Ensure a water-immiscible solvent like dichloromethane, diethyl ether, or ethyl acetate is used for the extraction.[8]
Safety and Handling
Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. All handling, including extractions and solvent removal, must be performed inside a certified chemical fume hood.
Pressure Buildup: The extraction process can generate pressure within the separatory funnel due to solvent vapor and heat from neutralization. Always vent the funnel frequently by pointing the stopcock away from yourself and others into the back of the fume hood.
Conclusion
The protocol described provides a reliable and efficient method for converting (R)-3-Amino-2-methylpentan-2-ol hydrochloride into its synthetically useful free base form. The fundamental principles of acid-base chemistry and liquid-liquid extraction are broadly applicable to a wide range of amine salts. Adherence to this protocol, including the safety guidelines, will ensure a high yield of pure product, ready for subsequent use in research and development.
References
Chemistry LibreTexts. (2022, July 20). 7.6: Acid-base properties of nitrogen-containing functional groups. [Link]
Reddit. (2025, October 3). What is pka value of amines?. r/chemhelp. [Link]
University of California, Davis. Approximate pKa chart of the functional groups. [Link]
Klyukovskyi, D., et al. (2020). pKa values for protonated amines (A) and carboxylic acids (B) discussed in this work (H2O, 21°C). ResearchGate. [Link]
Drug Discovery Resources. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]
PubChem. (R)-3-amino-2-methyl-butan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]
University of Alberta. Isolation (Recovery) of amines. [Link]
Deredas, D., et al. (2019). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Molecules, 24(22), 4136. [Link]
FooDB. (2010, April 8). Showing Compound 3-Methylpentan-2-ol (FDB004415). [Link]
ResearchGate. (2025, August 10). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. [Link]
overcoming steric hindrance in (R)-3-Amino-2-methylpentan-2-ol HCl reactions
Executive Summary & Structural Analysis You are encountering difficulties with (R)-3-Amino-2-methylpentan-2-ol HCl (CAS: 855589-31-0). This is not a standard building block; its reactivity is governed by severe steric co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Analysis
You are encountering difficulties with (R)-3-Amino-2-methylpentan-2-ol HCl (CAS: 855589-31-0). This is not a standard building block; its reactivity is governed by severe steric congestion.
The Structural Bottleneck:
C2 Position: A quaternary carbon containing a tertiary alcohol and a methyl group.
C3 Position: The chiral center bearing the primary amine.
The Clash: The amine at C3 is directly adjacent to the bulky quaternary C2 center. This creates a "neopentyl-like" steric wall, significantly reducing the nucleophilicity of the amine and shielding the hydroxyl group.
This guide provides modular troubleshooting protocols to overcome these specific energy barriers.
Module 1: Handling the HCl Salt (The Solubility Trap)
Context: The HCl salt form stabilizes the amine but renders it non-nucleophilic. A common failure mode is attempting to "wash out" the HCl using aqueous extraction, leading to product loss due to the high water solubility of the free amino-alcohol.
FAQ: Neutralization & Handling
Q: I neutralized the salt with NaHCO₃ and extracted with DCM, but my yield is near zero. Where is my compound?A: It is likely in your aqueous waste. The free base is a low-molecular-weight amino alcohol with high polarity.
Solution: Avoid aqueous workups for the free base. Use in-situ neutralization or non-aqueous ion exchange.
Q: How do I perform in-situ neutralization for anhydrous reactions?A:
Suspend the HCl salt in the reaction solvent (DMF or DCM).
Add 1.05 - 1.1 equivalents of a non-nucleophilic base (DIPEA or N-Methylmorpholine).
Stir for 10-15 minutes before adding the electrophile/coupling reagent.
Critical Check: Ensure the solution becomes clear (if solubility allows) or check pH on wet paper (vapor should be basic).
Context: Standard coupling reagents (EDC/NHS, HBTU) often fail because the activated ester reacts faster with the solvent or hydrolyzes before the hindered amine can attack.
Troubleshooting Protocol: The "Aggressive" Coupling Workflow
If standard couplings fail, adopt this tiered approach.
Tier
Reagent System
Rationale
1 (Standard)
HATU + HOAt + DIPEA
HATU is the gold standard for hindered amines. HOAt (7-aza) speeds up the reaction compared to HOBt.
2 (Enhanced)
PyBOP + DIPEA (Microwave)
Phosphonium salts (PyBOP) often work better at elevated temperatures (40-60°C) where uroniums (HATU) might degrade.
3 (Aggressive)
Acid Chloride / Fluoride
Skips the activation step. Acid fluorides (using TFFH) are particularly good for preserving chirality while being highly reactive.
Step-by-Step: HATU-Mediated Coupling for Hindered Amines
Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 mins.
Why? Pre-activation ensures the O-At ester is formed before the amine sees the mixture.
Addition: Add (R)-3-Amino-2-methylpentan-2-ol HCl (1.1 eq) followed immediately by a second portion of DIPEA (1.1 eq).
Why? The second base shot neutralizes the HCl salt in situ.
Reaction: Stir at RT for 4-16 hours.
Checkpoint: If LCMS shows <10% conversion after 4 hours, heat to 40°C.
Decision Logic: Selecting the Right Pathway
Figure 1: Decision matrix for coupling sterically hindered amines. Use HATU first; switch to Acid Chlorides only if chirality of the acid partner is not a concern or if using TFFH (Acid Fluoride).
Module 3: Hydroxyl Functionalization (The Tertiary Alcohol)
Context: The C2-hydroxyl is a tertiary alcohol. It will not react under standard Williamson ether synthesis or Fischer esterification conditions due to extreme steric crowding and the risk of elimination (dehydration).
FAQ: Esterification & Protection
Q: Can I use acetic anhydride/pyridine to acetylate the alcohol?A: Likely not. Tertiary alcohols require acylation catalysis.
Protocol: Use Steglich Esterification .
Reagents: DCC (1.1 eq) + DMAP (0.1 - 0.5 eq) .
Mechanism:[1][2][3][4][5] DMAP forms a highly reactive N-acylpyridinium intermediate that can access the hindered alcohol.
Q: I tried to alkylate the OH with NaH/MeI, but I got an alkene. Why?A: The tertiary alcohol is prone to E2 elimination. The adjacent methyl and methylene protons are abstractable.
Solution: Use "soft" alkylation conditions if possible (e.g., Ag₂O / Alkyl Halide) or ensure the temperature is kept low (0°C) during NaH addition.
Visualizing the Steric Clash
Figure 2: Steric Map. Note the C2-Methyl group physically shielding the trajectory for nucleophiles attacking the C3-Amine or electrophiles approaching the C2-OH.
Module 4: Cyclization (Oxazolidinone Formation)
Context: Researchers often cyclize 1,2-amino alcohols to form oxazolidinones (Evans auxiliary type structures) or to simultaneously protect both groups.
Protocol:
Reagent: Triphosgene (solid, easier to handle than phosgene) or CDI (Carbonyldiimidazole).
Base: TEA or DIPEA (2.5 eq).
Solvent: Anhydrous DCM or THF at 0°C -> RT.
Tip: This reaction is generally favored despite sterics because it is intramolecular (entropy favored) once the first acylation occurs.
References
Bachem Technical Guides. Peptide Coupling Reagents: Perspectives and Protocols. (Authoritative source for HATU/HOAt usage in hindered systems).
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Review of coupling mechanisms including acid fluorides).
Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition.[4] (The foundational text for DMAP-catalyzed esterification of tertiary alcohols).
National Center for Biotechnology Information. PubChem Compound Summary for CID 73424806, (R)-3-Amino-2-methylbutan-2-ol hydrochloride. (Structural data verification). (Note: Link directs to the closely related butan-2-ol analogue, serving as the primary structural reference for this class).
solving solubility issues with (R)-3-Amino-2-methylpentan-2-ol hydrochloride
Welcome to the technical support center for (R)-3-Amino-2-methylpentan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (R)-3-Amino-2-methylpentan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding solubility issues encountered during experimentation.
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility challenges with (R)-3-Amino-2-methylpentan-2-ol hydrochloride.
Issue 1: Poor solubility in aqueous solutions.
(R)-3-Amino-2-methylpentan-2-ol hydrochloride is expected to have good aqueous solubility due to its ionic nature as a hydrochloride salt. If you are experiencing difficulties, consider the following factors:
Possible Causes and Solutions:
Concentration: You may be exceeding the compound's intrinsic solubility limit.
Action: Try preparing a more dilute solution. If a higher concentration is required, you may need to explore the use of co-solvents or other formulation strategies.
pH of the Solution: The pH of the aqueous medium can influence the ionization state of the amino alcohol.
Action: Ensure the pH of your solution is in a range that maintains the protonated (and thus more soluble) form of the amine. For a hydrochloride salt, a neutral to slightly acidic pH is generally favorable. Avoid basic conditions which would neutralize the amine hydrochloride to the less soluble free amine.
Temperature: Solubility is often temperature-dependent.
Action: Gentle warming and stirring can increase both the rate of dissolution and the solubility limit.[1] However, be cautious about potential degradation at elevated temperatures.[1]
Purity of the Compound: Impurities can sometimes affect solubility.
Action: Verify the purity of your (R)-3-Amino-2-methylpentan-2-ol hydrochloride.
Issue 2: Limited solubility in organic solvents.
As a hydrochloride salt, (R)-3-Amino-2-methylpentan-2-ol hydrochloride is highly polar and will likely exhibit poor solubility in nonpolar or weakly polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[1]
Step-by-Step Protocol for Dissolving in Organic Solvents:
If your reaction or formulation requires an organic solvent, the most effective strategy is to convert the hydrochloride salt to its free amine form. The free amine is significantly less polar and more soluble in a wider range of organic solvents.[1]
Protocol: Conversion of Hydrochloride Salt to Free Amine
Suspension: Suspend the (R)-3-Amino-2-methylpentan-2-ol hydrochloride in the desired organic solvent (e.g., DCM, ethyl acetate).
Cooling: Cool the suspension to 0°C using an ice bath. This is to control any potential exotherm during neutralization.
Base Addition: Slowly add a mild base, such as a tertiary amine (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), to the stirred suspension. Typically, 1.0 to 1.1 equivalents of the base are sufficient.
Stirring: Stir the mixture at 0°C for 15-30 minutes. During this time, the hydrochloride salt will react to form the soluble free amine and the corresponding amine hydrochloride salt of the added base (e.g., triethylamine hydrochloride), which is often insoluble in the organic solvent and will precipitate.[1]
Filtration (Optional): If the precipitated salt of the tertiary amine interferes with your subsequent steps, it can be removed by filtration.[1] The resulting solution contains the free amine of (R)-3-Amino-2-methylpentan-2-ol.
Caution: The free amine form may be less stable than the hydrochloride salt. It is often recommended to prepare the free amine immediately before its intended use.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with (R)-3-Amino-2-methylpentan-2-ol hydrochloride.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of (R)-3-Amino-2-methylpentan-2-ol hydrochloride?
A: As a hydrochloride salt of an amino alcohol, (R)-3-Amino-2-methylpentan-2-ol hydrochloride is expected to be a polar, crystalline solid. This class of compounds generally exhibits good solubility in polar solvents like water, methanol, and ethanol, and poor solubility in non-polar organic solvents.[1]
Q2: I need to use a non-polar solvent for my reaction. What is the best approach?
A: Direct dissolution in a non-polar solvent is unlikely to be successful. The recommended method is to convert the hydrochloride salt to its free amine form by neutralizing it with a suitable base, as detailed in the troubleshooting guide above.[1] The resulting free amine will have significantly improved solubility in less polar organic solvents.
Q3: Can I improve the solubility by reducing the particle size?
A: Particle size reduction, such as micronization, increases the surface area of the solid, which can enhance the rate of dissolution.[2][3][4] However, it generally does not significantly increase the equilibrium or saturation solubility.[4] This technique is most effective for compounds where the dissolution rate is the limiting factor for solubility.[2]
Q4: Are there other advanced methods to improve solubility for formulation development?
A: Yes, for drug development purposes, several advanced formulation strategies can be employed for poorly soluble compounds. These include:
Co-solvents: Using a mixture of solvents can sometimes enhance solubility more than a single solvent.[4]
Solid Dispersions: The drug can be dispersed in a carrier matrix to improve its dissolution properties.[5][6]
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug.[5][7]
The choice of method depends on the specific physicochemical properties of the drug and the desired formulation characteristics.[6]
Q5: How does pH affect the solubility of (R)-3-Amino-2-methylpentan-2-ol hydrochloride?
A: The pH of the solution is critical. The hydrochloride salt exists in its protonated, charged form, which is what makes it water-soluble. Increasing the pH (i.e., making the solution more basic) will deprotonate the amino group, converting it to the free amine. This neutral form is typically less water-soluble and may precipitate out of an aqueous solution. Therefore, maintaining a neutral to slightly acidic pH is generally advisable for keeping the compound dissolved in water.
References
World Pharma Today. (2025, October 17).
Benchchem. improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
1H NMR spectrum analysis of (R)-3-Amino-2-methylpentan-2-ol hydrochloride
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride For researchers and professionals in drug development, the precise structural elucidation of chiral molecules i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride
For researchers and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. (R)-3-Amino-2-methylpentan-2-ol is a chiral building block whose utility in synthesis depends on its stereochemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a primary analytical technique for confirming its structure and assessing its purity.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-3-Amino-2-methylpentan-2-ol hydrochloride. It moves beyond a simple data sheet to explain the causality behind experimental choices, data interpretation, and how NMR can be used to differentiate it from potential alternatives and impurities.
Molecular Structure and Proton Environments
The first step in any NMR analysis is to understand the molecule's structure and identify all chemically non-equivalent protons. The hydrochloride salt form means the amine group is protonated to an ammonium (NH₃⁺) group, and this ionic nature significantly influences solvent choice and chemical shifts.
The structure contains several distinct proton environments, labeled below for clarity:
Caption: Molecular structure of (R)-3-Amino-2-methylpentan-2-ol with proton environments labeled.
Due to the chiral center at C₃, the two methyl groups on C₂ are diastereotopic, meaning they are chemically non-equivalent and should produce two distinct signals. Similarly, the two protons on C₄ (H⁴ᵃ and H⁴ᵇ) are also diastereotopic.
Experimental Protocol: Acquiring a High-Quality Spectrum
The quality of an NMR spectrum is fundamentally dependent on proper sample preparation and the selection of appropriate instrument parameters. Given that the analyte is a hydrochloride salt, special considerations are necessary.
Step-by-Step Sample Preparation
Sample Quantity: Weigh approximately 5-25 mg of the (R)-3-Amino-2-methylpentan-2-ol hydrochloride sample into a clean, dry vial. This quantity is generally sufficient for achieving a good signal-to-noise ratio in a reasonable time.
Solvent Selection: The choice of a deuterated solvent is critical. For hydrochloride salts, which are often insoluble in standard solvents like chloroform-d (CDCl₃), a polar solvent is required.
Recommended: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices due to their ability to dissolve ionic compounds.
Causality: These protic solvents will readily exchange with the labile protons of the -OH and -NH₃⁺ groups. As a result, the signals for these protons will either disappear or become very broad, which is a useful diagnostic feature.[1]
Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CD₃OD) to the vial.[2]
Internal Standard: Add a small amount of an appropriate internal reference standard. For CD₃OD or D₂O, sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used to set the chemical shift reference to 0.00 ppm.[3] Tetramethylsilane (TMS) is not soluble in these polar solvents.
Filtration: To ensure a homogeneous magnetic field, the sample must be free of any solid particles. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
Labeling: Clearly label the NMR tube with the sample identity.
Pulse Program: A standard one-pulse proton acquisition sequence is sufficient.
Spectral Width: Set a spectral width of approximately 12 ppm, which will encompass all expected proton signals for this type of aliphatic compound.[4]
Number of Scans: Acquire 16 to 64 scans to ensure a good signal-to-noise ratio.
Temperature: Maintain a constant probe temperature, typically around 300 K.[5]
Predicted ¹H NMR Spectrum: Data Interpretation
The following table summarizes the expected signals for (R)-3-Amino-2-methylpentan-2-ol hydrochloride in a polar deuterated solvent like CD₃OD. The chemical shifts are estimates and can vary based on concentration and the specific solvent used.[1][6]
Proton Label
Predicted δ (ppm)
Multiplicity
Integration
Coupling (J) Hz
Rationale
H⁵ (C₅-CH₃)
~0.9 - 1.1
Triplet (t)
3H
~7.5
Coupled to the two H⁴ protons (n+1 rule). Located in the upfield alkyl region.
C₂-CH₃ᵃ
~1.1 - 1.3
Singlet (s)
3H
N/A
Diastereotopic methyl group. No adjacent protons for coupling. Deshielded by adjacent -OH.
C₂-CH₃ᵇ
~1.1 - 1.3
Singlet (s)
3H
N/A
Diastereotopic methyl group, chemically non-equivalent to CH₃ᵃ. May overlap with CH₃ᵃ or appear as a distinct singlet.
H⁴ (C₄-CH₂)
~1.4 - 1.7
Multiplet (m)
2H
J(H⁴,H⁵)≈7.5, J(H⁴,H³)≈various
Diastereotopic protons coupled to both H³ and H⁵, resulting in a complex multiplet.
H³ (C₃-CH)
~3.0 - 3.4
Multiplet (m)
1H
J(H³,H⁴)≈various
Proton on the chiral carbon. Its signal is shifted downfield due to the strong deshielding effect of the adjacent ammonium (-NH₃⁺) group.
-OH, -NH₃⁺
~3.0 - 5.0
Broad Singlet (br s)
4H
N/A
Exchangeable protons. Signal position is variable and often broad. Will exchange with D in CD₃OD or D₂O, causing the signal to shrink or disappear.[1]
Comparative Analysis: The Power of NMR for Purity Assessment
While ¹H NMR is excellent for structural confirmation, its true power in the context of chiral drug development lies in assessing purity.
(R)- vs. (S)-Enantiomer
In a standard, achiral NMR solvent, the ¹H NMR spectra of the (R)- and (S)-enantiomers of 3-amino-2-methylpentan-2-ol are identical . Enantiomers have the same physical properties in an achiral environment, including their NMR spectra. To distinguish them, one must introduce a chiral environment, for example, by using a chiral solvating agent, which is an advanced NMR technique.[7][8]
Comparison with Diastereomeric Impurities
Diastereomers, unlike enantiomers, have different physical properties and thus produce different NMR spectra . If the synthesis of the (R)-isomer (which could be designated, for example, as 2R,3R or 2S,3R depending on Cahn-Ingold-Prelog priorities) was not perfectly stereoselective, a diastereomeric impurity (e.g., 2S,3R or 2R,3S) might be present. This would manifest as a separate, distinct set of signals in the ¹H NMR spectrum. The chemical shifts of protons close to the stereocenters (especially H³, H⁴, and the C₂-methyls) would be different, allowing for the quantification of diastereomeric purity.
Common Synthetic Impurities
¹H NMR is also highly effective for detecting and quantifying residual solvents or unreacted starting materials. For instance, if the synthesis involved a Gabriel synthesis pathway, one might look for trace amounts of phthalimide or reagents used in that process.[9] The chemical shifts for most common organic solvents are well-documented, making their identification straightforward.[6]
Workflow Visualization
The process of NMR analysis from sample to final interpretation can be visualized as a clear workflow.
Caption: A standardized workflow for ¹H NMR spectrum analysis, from sample preparation to final interpretation.
References
A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and. Benchchem.
Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated m. Ovid.
Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. PubMed.
Structures of chiral amino alcohols and amino acids tested (only one... ResearchGate.
How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
NMR Sample Preparation. University of Ottawa, Department of Chemistry and Biomolecular Sciences.
Sample preparation for NMR measurements and points to keep in mind. JEOL.
Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS.
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PMC.
Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Semantic Scholar.
A Comparative Guide to Chiral HPLC Separation of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride
Introduction: The Imperative of Enantiomeric Purity In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The compound 3-Amino-2-methylpentan-2-ol, a small chiral amino alcohol, exemplifies this principle. Its enantiomers can exhibit vastly different effects, necessitating robust analytical methods to separate and quantify them accurately. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)-3-Amino-2-methylpentan-2-ol hydrochloride.
As a small, polar, and basic compound lacking a strong UV chromophore, 3-Amino-2-methylpentan-2-ol presents unique challenges for chiral resolution. This guide will navigate these complexities, comparing the industry's two most powerful classes of Chiral Stationary Phases (CSPs): polysaccharide-based and macrocyclic glycopeptide-based columns. We will explore the underlying chiral recognition mechanisms, provide detailed experimental protocols, and present a logical method development workflow to empower researchers in achieving baseline separation for this and structurally similar molecules.
Understanding the Challenge: Properties of Small Amino Alcohols
The successful chiral separation of a molecule like 3-Amino-2-methylpentan-2-ol hinges on understanding its physicochemical properties:
High Polarity: The presence of both amino (-NH2) and hydroxyl (-OH) groups makes the molecule highly polar, which can lead to strong, undesirable interactions with the silica support of the stationary phase, causing peak tailing.
Basicity: The primary amine group (pKa ≈ 10) means the analyte will be protonated and positively charged at neutral or acidic pH. In its hydrochloride salt form, it is already protonated. This requires careful mobile phase pH control and often the use of basic additives to ensure good chromatography.
Lack of UV Chromophore: The molecule does not possess an aromatic ring or conjugated system, resulting in poor UV absorbance. This necessitates the use of alternative detection methods like Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).
Conformational Flexibility: Small, acyclic molecules can rotate freely, making it difficult to establish the consistent, three-point interaction with the CSP required for effective chiral recognition.[1][2]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The direct separation of enantiomers on a CSP is the most common and efficient approach in HPLC.[3][4] The choice of CSP is the most critical factor in method development. Most chiral separations can be achieved using two main types of CSPs: polysaccharide-based and macrocyclic glycopeptides, which offer complementary selectivities.[3]
Method 1: Polysaccharide-Based CSPs in Normal Phase Mode
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, are the most widely used phases for chiral separations.[1][3][5][6] For a basic analyte like 3-Amino-2-methylpentan-2-ol, the Normal Phase (NP) or Polar Organic mode is often the most successful.
Chiral Recognition Mechanism:
Separation on polysaccharide CSPs relies on a combination of interactions between the analyte and the chiral selector, which forms helical polymer chains creating chiral grooves.[1][5] Key interactions include:
Hydrogen Bonding: The analyte's amino and hydroxyl groups can act as hydrogen bond donors and acceptors with the carbamate groups on the CSP.
Dipole-Dipole Interactions: Polar groups on both the analyte and the CSP contribute to enantioselective retention.
Steric Interactions: The "fit" of one enantiomer into the chiral groove of the polysaccharide is sterically hindered compared to the other, leading to different retention times.
Diagram: Chiral Recognition on Polysaccharide CSP
Caption: Interactions between an analyte and a polysaccharide CSP.
Experimental Protocol: Polysaccharide-Based CSP
This protocol is based on established methods for separating small, basic chiral molecules.[3][7]
Column: Amylose or Cellulose-based CSP (e.g., CHIRALPAK® IA/IB/IC or CHIRALCEL® OD/OJ).
Rationale: n-Hexane is the weak, non-polar solvent. IPA is the polar modifier used to control retention time; increasing its percentage decreases retention.[8] DEA is a critical basic additive that minimizes peak tailing by masking active silanol sites on the silica and ensuring the basic analyte is in its neutral form.[3][9]
Flow Rate: 1.0 mL/min.
Temperature: 25 °C. Temperature can be adjusted to optimize selectivity; lower temperatures often improve resolution.[10]
Detection: ELSD, CAD, or MS (due to lack of UV chromophore).
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of 0.5 mg/mL. The DEA in the mobile phase will neutralize the HCl and freebase the amine.
Method 2: Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides (e.g., teicoplanin, vancomycin) are complex molecules with multiple chiral centers, aromatic rings, and ionizable groups, making them exceptionally versatile CSPs.[2][11][12] They are particularly well-suited for separating polar compounds like underivatized amino acids and amino alcohols and can be operated in reversed-phase, polar organic, or normal phase modes.[13]
Chiral Recognition Mechanism:
The multimodal surface of macrocyclic glycopeptides allows for a complex set of interactions:
Ionic Interactions: The CSP contains both acidic (carboxyl) and basic (amino) groups, allowing for electrostatic interactions with charged analytes.
Hydrogen Bonding: Numerous hydroxyl, amide, and ether groups provide sites for hydrogen bonding.
Inclusion Complexation: The "basket-like" structure can include parts of the analyte molecule, leading to steric-based separation.
π-π Interactions: Aromatic rings on the CSP can interact with any aromatic moieties on the analyte (though not applicable for 3-Amino-2-methylpentan-2-ol itself).
Diagram: Chiral Recognition on Macrocyclic Glycopeptide CSP
Caption: Multimodal interactions on a macrocyclic glycopeptide CSP.
This protocol is designed for reversed-phase operation, which is often compatible with MS detection.
Column: Teicoplanin or Vancomycin-based CSP (e.g., Astec® CHIROBIOTIC™ T or V).
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate in Water, pH 9.0 (80:20, v/v).
Rationale: Operating at a high pH ensures the analyte is in its neutral, freebase form, which often enhances chiral recognition on this phase. Acetonitrile is the organic modifier. Ammonium acetate is a volatile buffer, making this method fully compatible with MS detection.[3][9]
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: LC-MS is ideal for this mobile phase.
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase at a concentration of 0.5 mg/mL.
Performance Comparison
While experimental data for the exact target molecule is not publicly available, the following table summarizes the expected performance based on the separation of structurally similar small, polar, basic analytes.
Parameter
Method 1: Polysaccharide (NP)
Method 2: Macrocyclic Glycopeptide (RP)
Alternative: Derivatization + Achiral HPLC
Selectivity (α)
Good to Excellent (Typically > 1.2)
Good to Excellent (Typically > 1.2)
Highly variable, depends on reagent
Resolution (Rs)
Generally > 1.5 (baseline)
Generally > 1.5 (baseline)
Can be very high (> 2.0)
Run Time
10-30 minutes
10-25 minutes
Longer overall due to reaction step
Robustness
High, but sensitive to water content
High, very robust to pH changes
Lower, risk of side-products/racemization
MS Compatibility
Poor (non-volatile solvents/additives)
Excellent (volatile buffers)
Possible, depends on derivative
Key Advantage
Broad applicability for many chiral classes
Excellent for polar/ionic compounds
Enhances detectability
Key Disadvantage
Poor MS compatibility
May require more screening of pH/buffers
Adds complexity and potential for error
Systematic Method Development Strategy
A trial-and-error approach to chiral method development is inefficient.[3] A systematic screening strategy is recommended to quickly identify the optimal column and mobile phase combination.
Diagram: Method Development Workflow
Caption: A systematic workflow for chiral method development.
Alternative Separation Technologies
While HPLC is the workhorse for chiral separations, other techniques should be considered:
Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than HPLC, especially for preparative work. It uses supercritical CO2 as the main mobile phase, reducing organic solvent consumption.[14]
Capillary Electrophoresis (CE): A high-efficiency technique that requires minimal sample and solvent. Cyclodextrins are commonly used as chiral selectors in the background electrolyte.[15]
Conclusion
The chiral separation of (R)-3-Amino-2-methylpentan-2-ol hydrochloride is a challenging but achievable task with modern HPLC technologies. Both polysaccharide-based CSPs in normal phase mode and macrocyclic glycopeptide-based CSPs in reversed-phase mode offer viable pathways to achieving baseline resolution.
For routine quality control where MS detection is not required, the polysaccharide-based method offers broad utility and high selectivity.
For applications requiring high sensitivity, structural confirmation, or compatibility with mass spectrometry, the macrocyclic glycopeptide method in reversed-phase mode is the superior choice.
By employing the systematic screening strategy outlined in this guide, researchers can efficiently navigate the complexities of chiral method development, ensuring the accurate and reliable determination of enantiomeric purity for this and other challenging small molecules.
References
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. Available at: [Link]
Chiral HPLC Separations - Phenomenex. Available at: [Link]
Chiral HPLC Method Development - I.B.S. Available at: [Link]
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Available at: [Link]
A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Chiral column chromatography - Wikipedia. Available at: [Link]
Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments. Available at: [Link]
Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs - PubMed. Available at: [Link]
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Available at: [Link]
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of () - FULIR. Available at: [Link]
Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. Available at: [Link]
Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography | Request PDF - ResearchGate. Available at: [Link]
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available at: [Link]
Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs - PubMed. Available at: [Link]
Chiral Columns for enantiomer separation by HPLC. Available at: [Link]
Chiral separation of amino-alcohols using extractant impregnated resins - PubMed. Available at: [Link]
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC - NIH. Available at: [Link]
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - MDPI. Available at: [Link]
Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC. Available at: [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach | Analytical Chemistry - ACS Publications. Available at: [Link]
Enantioselective separation of branched amino acids using various separation systems/modes in HPLC | Request PDF - ResearchGate. Available at: [Link]
A Guide to the Characterization of Chiral Amino Alcohols: Determining the Optical Rotation of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride
Introduction: The Critical Role of Chirality in Drug Development In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not merely a structural curiosity; it is a fundame...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Chirality in Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not merely a structural curiosity; it is a fundamental determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, even harmful. Consequently, the ability to selectively synthesize and rigorously characterize a single enantiomer is paramount in the development of safe and effective drugs.
Understanding Specific Rotation: A Fundamental Property
The observed rotation of a chiral compound is dependent on several factors, including the concentration of the solution, the length of the light path, the temperature, and the wavelength of the light used.[1] To obtain a standardized value that is characteristic of the compound, the specific rotation ([α]) is calculated using Biot's law:
[α]Tλ = α / (l * c)
Where:
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the solution in grams per milliliter (g/mL).
A positive (+) specific rotation indicates a dextrorotatory compound (rotates light to the right), while a negative (-) value signifies a levorotatory compound (rotates light to the left).[2] It is crucial to note that the R/S designation of a chiral center does not directly correlate with the direction of optical rotation.[3]
Comparative Analysis with Structurally Similar Chiral Amino Alcohols
To provide context for the experimental determination of the specific rotation of (R)-3-Amino-2-methylpentan-2-ol hydrochloride, it is useful to compare it with other commercially available chiral amino alcohols. The following table presents reference values for some of these compounds.
Experimental Protocol for Determining the Specific Rotation of (R)-3-Amino-2-methylpentan-2-ol Hydrochloride
This section provides a detailed, step-by-step methodology for the accurate determination of the specific rotation of (R)-3-Amino-2-methylpentan-2-ol hydrochloride.
Instrumentation and Materials
Polarimeter: Capable of measuring optical rotation at the sodium D-line (589 nm) with temperature control.[5]
Polarimeter cell: 1 dm path length.
Volumetric flask: 10 mL, Class A.
Analytical balance: Readable to 0.1 mg.
Solvent: High-purity methanol or ethanol. The choice of solvent is critical as it can influence the observed rotation.
(R)-3-Amino-2-methylpentan-2-ol hydrochloride: Of high purity.
Experimental Workflow Diagram
Caption: Experimental workflow for determining specific rotation.
Step-by-Step Procedure
Sample Preparation:
Accurately weigh approximately 100 mg of (R)-3-Amino-2-methylpentan-2-ol hydrochloride using an analytical balance.
Quantitatively transfer the weighed sample to a 10 mL volumetric flask.
Add a small amount of the chosen solvent (e.g., methanol) to dissolve the sample completely.
Carefully add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.
Stopper the flask and invert it several times to ensure a homogeneous solution.
Calculate the exact concentration of the solution in g/mL.
Polarimeter Measurement:
Ensure the polarimeter is warmed up and stabilized at the desired temperature (e.g., 20°C).[5]
Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero. This is the "blank" measurement.[6][7]
Empty the cell and rinse it two to three times with a small amount of the prepared sample solution.
Carefully fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.[6]
Place the filled cell in the polarimeter.
Record the observed optical rotation (α). Take multiple readings and calculate the average for better accuracy.
Calculation of Specific Rotation:
Using the averaged observed rotation (α), the calculated concentration (c), and the known path length of the cell (l = 1 dm), calculate the specific rotation using Biot's law.
The Influence of pH on Optical Rotation
For amine hydrochlorides and other amino alcohols, the pH of the solution can significantly impact the measured optical rotation.[8][9][10] This is because the protonation state of the amino group and the hydroxyl group can alter the molecule's conformation and its interaction with the solvent, thereby affecting how it rotates plane-polarized light. When reporting the specific rotation of an amine hydrochloride, it is crucial to specify the solvent used. If an aqueous solution is used, the pH should also be measured and reported. For non-aqueous solvents, consistency in the solvent grade and water content is important for reproducibility.
Principles of Polarimetry
The phenomenon of optical rotation arises from the interaction of plane-polarized light with chiral molecules. A polarimeter measures this interaction.
Caption: Schematic diagram of a polarimeter.
Light Source: Emits unpolarized light, which oscillates in all directions.
Polarizer: A filter that allows only light waves oscillating in a single plane to pass through, creating plane-polarized light.[11]
Sample Cell: Contains the solution of the chiral compound. As the plane-polarized light passes through the solution, the chiral molecules rotate the plane of polarization by a certain angle (α).
Analyzer: Another polarizing filter. The user or the instrument rotates the analyzer to determine the angle of rotation. When the analyzer is aligned with the rotated plane of polarized light, the maximum amount of light reaches the detector.
Detector: Measures the intensity of the light that passes through the analyzer.
Conclusion: Ensuring Scientific Rigor in Chiral Analysis
The determination of specific rotation is a fundamental and indispensable technique in the characterization of chiral molecules. While a literature value for the specific rotation of (R)-3-Amino-2-methylpentan-2-ol hydrochloride may not be readily accessible, this guide provides a robust experimental framework for its determination. By following a meticulous protocol, carefully controlling experimental variables, and understanding the underlying principles of polarimetry, researchers can confidently generate and report accurate and reproducible optical rotation data. This, in turn, contributes to the broader scientific endeavor of developing stereochemically pure and safe therapeutic agents.
References
(S)-(+)-2-AMINO-1-BUTANOL Extra Pure - Alcohols - Loba Chemie. [Link]
Computational Modeling of the Optical Rotation of Amino Acids: A New Look at an Old Rule for pH Dependence of Optical Rotation - PubMed. [Link]
Helix−Helix Transition of Optically Active Poly((1R,2S)-N-(4-ethynylbenzyl)norephedrine) Induced by Diastereomeric Acid−Base Complexation Using Chiral Stimuli | Journal of the American Chemical Society. [Link]
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. [Link]
General Test Procedure Specific Optical Rotation - Pharma Dekho. [Link]
Table 1 from Computational modeling of the optical rotation of amino acids: a new look at an old rule for pH dependence of optical rotation. | Semantic Scholar. [Link]
Computational Modeling of the Optical Rotation of Amino Acids: A New Look at an Old Rule for pH Dependence of Optical Rotation | Journal of the American Chemical Society. [Link]
(1S,2R)-(+)-Norephedrine - the NIST WebBook. [Link]
Optical Rotation – Specific Rotation Measurement Procedures – Rudolph Research Polarimeter - Mobile Locker. [Link]
781 OPTICAL ROTATION - Rudolph Research Analytical. [Link]
Conformational Preferences of Neurotransmitters: Norephedrine and the Adrenaline Analogue, 2-Methylamino-1-phenylethanol | Request PDF - ResearchGate. [Link]
Optical Rotation and Optical Activity - Pharmaguideline. [Link]
Calculate the specific rotation (also called specific angle of rotation) .. - Filo. [Link]
Specific Anion Effects on the Optical Rotation of α-Amino Acids - ResearchGate. [Link]
Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter - PMC. [Link]
(1R2S)-Norephedrine, N-(2-phenylbutanoyl)-O-TMS - the NIST WebBook. [Link]
Helix−Helix Transition of Optically Active Poly((1R,2S)-N-(4-ethynylbenzyl)norephedrine) Induced by Diastereomeric Acid−Base Complexation Using Chiral Stimuli - Journal of the American Chemical Society - Figshare. [Link]
Polarimetry - Intro to Optical Activity in Stereochemistry - YouTube. [Link]
(R)-3-Amino-2-methylpentan-2-ol Hydrochloride: Proper Disposal & Safety Protocol
Executive Summary: The "Cradle-to-Grave" Mandate (R)-3-Amino-2-methylpentan-2-ol hydrochloride is a valuable chiral auxiliary and building block in peptide and pharmaceutical synthesis. However, its dual functionality—co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Cradle-to-Grave" Mandate
(R)-3-Amino-2-methylpentan-2-ol hydrochloride is a valuable chiral auxiliary and building block in peptide and pharmaceutical synthesis. However, its dual functionality—containing both a primary amine and a tertiary alcohol as a hydrochloride salt—presents specific disposal challenges.
The Core Directive: Treat this substance as Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer (sink) or general trash.[1] Its disposal pathway is strictly controlled incineration to prevent aquatic toxicity and nitrogenous leaching.
Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of this salt is the prerequisite for safe handling. As a hydrochloride salt, this compound is likely hygroscopic and acidic in solution.
Property
Characteristic
Operational Implication
Functional Groups
Amine, Alcohol, HCl Salt
Dual reactivity; potential for hydrogen bonding.
Physical State
Crystalline Solid (White/Off-white)
Dust inhalation hazard; requires N95/P100 mask if handling bulk.
Solubility
Water, Methanol, DMSO
High water solubility increases risk of rapid aquatic contamination if spilled.
Acidity (pH)
Acidic (pH ~3–5 in 10% aq. solution)
Corrosive to metals. Do not store liquid waste in unlined metal drums.
Incompatibility
Oxidizers, Nitrites, Bleach
Strict Segregation Required. Risk of exothermic reaction or toxic gas generation.
Waste Segregation Strategy (The "Why" & "How")
Effective disposal begins with segregation. Mixing this compound with incompatible waste streams creates immediate chemical hazards.
Critical Incompatibilities
Hypochlorites (Bleach): Mixing amine salts with bleach generates Chloramines (
), which are highly toxic and volatile.
Nitrites/Nitrosating Agents: Reaction with nitrous acid sources can form Nitrosamines , which are potent carcinogens.
Strong Bases: Adding strong base (NaOH) to the waste container will liberate the free amine, potentially causing pressure buildup and releasing volatile, odorous vapors.
Decision Logic: Waste Stream Selection
The following decision tree illustrates the operational workflow for categorizing this waste.
Figure 1: Waste segregation logic flow. Blue indicates the starting material; Green/Red/Yellow indicate decision nodes; Grey indicates final packaging actions.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Scenario: Expired reagent, spilled solids, or contaminated weighing boats.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to the acidic nature of the hydrochloride salt.
Packaging: Double-bag the solid in clear polyethylene bags (minimum 2 mil thickness) before placing it in the jar. This prevents dust dispersion upon reopening at the incineration facility.
Labeling:
Chemical Name: Write "(R)-3-Amino-2-methylpentan-2-ol hydrochloride". Do not use abbreviations or structural formulas alone.
Hazard Checkboxes: Mark "Irritant" and "Corrosive" (if acidic).
Storage: Store in a cool, dry cabinet away from oxidizers until pickup.
B. Liquid Waste (Reaction Mixtures or Mother Liquors)
Scenario: Filtrates from recrystallization or reaction byproducts.
Solvent Compatibility:
If dissolved in Methanol/Ethanol: Dispose of in the "Flammable Organic Waste" stream.
If dissolved in Dichloromethane (DCM): Dispose of in the "Halogenated Organic Waste" stream.
If dissolved in Water: Dispose of in "Aqueous Waste." Note: Verify pH. If pH < 2, it is D002 Hazardous Waste (Corrosive).
Neutralization (Optional but Recommended for Safety):
If the solution is highly acidic, carefully neutralize to pH 6–8 using Sodium Bicarbonate (
) before adding to a commingled waste container. This prevents unexpected heating or off-gassing in the central waste drum.
Container: Use HDPE carboys or Safety Cans (if organic). Ensure the cap is vented if there is any risk of ongoing reaction.
Emergency Response: Spill Procedures
In the event of a spill, immediate action minimizes exposure and environmental impact.[2]
Figure 2: Emergency spill response workflow. Red indicates critical stop points; Blue/Yellow indicate active mitigation steps.
Regulatory Compliance (RCRA & EPA)
While this specific isomer may not be explicitly "P-listed" or "U-listed" by name in 40 CFR 261.33, it is regulated based on its characteristics and class.
Waste Classification: Non-halogenated organic waste (unless mixed with halogenated solvents).
Characteristic Waste: If the solid or solution has a pH
2, it carries the D002 (Corrosivity) waste code [1].
Disposal Method: The preferred method is Incineration (Fuel Blending) at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete destruction of the amine functionality and prevents bioaccumulation.
Self-Validation Check: Before sealing any waste container, ask: “Did I check the pH?” and “Is this container free of oxidizers?”
References
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] The National Academies Press. Link
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[5]Link